

# Comparing the efficacy of (15R)-Bimatoprost and Travoprost

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Comparison of (15R)-Bimatoprost and Travoprost Efficacy

## Introduction

(15R)-Bimatoprost and Travoprost are prostaglandin F2 $\alpha$  (FP) receptor agonists widely utilized in the management of open-angle glaucoma and ocular hypertension. Their primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, which in turn lowers intraocular pressure (IOP), a major risk factor for glaucomatous optic neuropathy. This guide provides an objective comparison of the efficacy of (15R)-Bimatoprost and Travoprost, supported by experimental data from various clinical studies. The information is intended for researchers, scientists, and professionals in drug development.

# **Quantitative Comparison of Efficacy**

The efficacy of **(15R)-Bimatoprost** and Travoprost is primarily assessed by their ability to reduce IOP. The following tables summarize quantitative data from several comparative studies.

Table 1: Comparison of Intraocular Pressure (IOP) Reduction



| Study / Time Point                                                    | (15R)-Bimatoprost<br>0.03%                | Travoprost 0.004%                          | p-value        |
|-----------------------------------------------------------------------|-------------------------------------------|--------------------------------------------|----------------|
| Parrish et al. (3 months)                                             | Equal IOP lowering efficacy to Travoprost | Equal IOP lowering efficacy to Bimatoprost | -              |
| Cantor et al. (6 months)                                              |                                           |                                            |                |
| Mean IOP Reduction at 9:00 AM                                         | 7.1 mmHg (27.9%)[1]<br>[2]                | 5.7 mmHg (23.3%)[1]<br>[2]                 | 0.014[1][2]    |
| Mean IOP Reduction at 1:00 PM                                         | 5.9 mmHg (25.3%)[1]<br>[2]                | 5.2 mmHg (22.4%)[1]<br>[2]                 | 0.213[1][2]    |
| Mean IOP Reduction at 4:00 PM                                         | 5.3 mmHg (22.5%)[1]<br>[2]                | 4.5 mmHg (18.9%)[1]<br>[2]                 | 0.207[1][2]    |
| Kammer et al. (3<br>months, patients<br>previously on<br>Latanoprost) |                                           |                                            |                |
| Additional Mean Diurnal IOP Reduction                                 | 2.1 mmHg (11.0%)[3]<br>[4][5]             | 1.4 mmHg (7.4%)[3]<br>[4][5]               | 0.024[3][4][5] |
| Koz et al. (6 months)                                                 |                                           |                                            |                |
| Mean IOP at 6 months                                                  | 18.3 ± 1.2 mmHg[6]                        | 20.9 ± 1.9 mmHg[6]                         | <0.0001*       |

<sup>\*</sup>p-value for comparison between Bimatoprost, Latanoprost, and Travoprost, with Bimatoprost showing a statistically significantly greater IOP reduction.

Table 2: Receptor Binding and Functional Potency



| Compound                             | Receptor Binding Affinity<br>(Ki, nM) | Functional Agonist<br>Potency (EC50, nM) |
|--------------------------------------|---------------------------------------|------------------------------------------|
| Bimatoprost Acid                     | 83 (FP), 95 (EP1), 387 (EP3)<br>[7]   | 2.8 - 3.8 (FP), 2.7 (EP1)[7]             |
| Travoprost Acid                      | High affinity for FP receptor[7]      | 3.2 ± 0.6[8]                             |
| Bimatoprost (amide prodrug)          | -                                     | 694 ± 293[8]                             |
| Travoprost (isopropyl ester prodrug) | -                                     | 42.3 ± 6.7[8]                            |

Table 3: Comparison of Common Side Effects

| Side Effect                  | (15R)-Bimatoprost                                              | Travoprost                                       | Notes                                                                                                                                                                                                                           |
|------------------------------|----------------------------------------------------------------|--------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Conjunctival<br>Hyperemia    | Most common side<br>effect[9][10]                              | Most common side<br>effect[9][10]                | The incidence of hyperemia was reported to be less with travoprost compared to bimatoprost in one meta-analysis[11]. Another study found no statistically significant difference in hyperemia scores between the two drugs[10]. |
| Eyelash Growth               | Reported to be more common than with latanoprost[12]           | Similar side effect profile to bimatoprost[12]   | -                                                                                                                                                                                                                               |
| Impression Cytology<br>Grade | Significantly higher grade at day 90 compared to travoprost[9] | Lower grade at day 90 compared to bimatoprost[9] | Suggests more cytological alterations with bimatoprost[9].                                                                                                                                                                      |



# **Signaling Pathway**

Both **(15R)-Bimatoprost** and Travoprost are prostaglandin analogues that exert their effects by acting as agonists at the prostaglandin F2 $\alpha$  (FP) receptor, a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a downstream signaling cascade that ultimately leads to increased uveoscleral outflow and a reduction in intraocular pressure.





Click to download full resolution via product page

FP Receptor Signaling Pathway



# **Experimental Protocols**

The following section outlines a generalized experimental protocol for a clinical trial comparing the efficacy of **(15R)-Bimatoprost** and Travoprost, based on the methodologies described in the cited literature.

Objective: To compare the intraocular pressure (IOP)-lowering efficacy and safety of **(15R)-Bimatoprost** 0.03% and Travoprost 0.004% in patients with open-angle glaucoma or ocular hypertension.

Study Design: A prospective, randomized, double-masked, parallel-group clinical trial.

#### Participant Selection:

- Inclusion Criteria: Patients diagnosed with primary open-angle glaucoma or ocular hypertension, with an IOP at or above a predetermined baseline (e.g., 22 mmHg).
- Exclusion Criteria: History of hypersensitivity to the study medications, concurrent use of other IOP-lowering medications, recent ocular surgery, or any ocular condition that could interfere with IOP measurements.

**Experimental Workflow:** 





Click to download full resolution via product page

Comparative Efficacy Trial Workflow



IOP Measurement Protocol (based on Goldmann Applanation Tonometry):

- Instill a topical anesthetic and fluorescein dye into the patient's eye.
- The patient is seated at a slit lamp with their chin on the chin rest and forehead against the headrest.
- The tonometer prism, mounted on the slit lamp, is brought into contact with the central cornea.
- A cobalt blue light is used to visualize two fluorescent semicircles.
- The tension dial on the tonometer is adjusted until the inner edges of the two semicircles touch.
- The reading on the dial, multiplied by 10, gives the IOP in millimeters of mercury (mmHg).
- Measurements are typically taken at multiple time points throughout the day (e.g., 9:00 AM, 1:00 PM, 4:00 PM) to assess diurnal IOP control.

Safety and Tolerability Assessment:

- Adverse events are recorded at each follow-up visit.
- Slit-lamp biomicroscopy is performed to assess for signs of ocular surface changes, including conjunctival hyperemia, which is graded on a standardized scale.
- Subjective symptoms such as ocular redness, itching, and discomfort are collected through patient questionnaires[9].

## Conclusion

Both **(15R)-Bimatoprost** and Travoprost are highly effective in lowering intraocular pressure in patients with open-angle glaucoma and ocular hypertension. The available data suggests that **(15R)-Bimatoprost** may provide a statistically significantly greater IOP reduction compared to Travoprost in some patient populations. However, Travoprost may be associated with a lower incidence of conjunctival hyperemia. The choice between these two medications may depend on the individual patient's target IOP, tolerability profile, and response to treatment. Further



head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and longterm safety profiles of these two important therapeutic agents.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Intraocular pressure-lowering efficacy of bimatoprost 0.03% and travoprost 0.004% in patients with glaucoma or ocular hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraocular pressure-lowering efficacy of bimatoprost 0.03% and travoprost 0.004% in patients with glaucoma or ocular hypertension | Semantic Scholar [semanticscholar.org]
- 3. Efficacy and tolerability of bimatoprost versus travoprost in patients previously on latanoprost: a 3-month, randomised, masked-evaluator, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of bimatoprost versus travoprost in patients previously on latanoprost: a 3-month, randomised, masked-evaluator, multicentre study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aoa.org [aoa.org]
- 7. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of ocular surface side effects of topical travoprost and bimatoprost PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. reviewofophthalmology.com [reviewofophthalmology.com]
- 12. Bimatoprost and travoprost: a review of recent studies of two new glaucoma drugs -PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Comparing the efficacy of (15R)-Bimatoprost and Travoprost]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601881#comparing-the-efficacy-of-15r-bimatoprost-and-travoprost]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com